An In-depth Technical Guide to the Physicochemical Properties of Azetidine-2-carboxamide
An In-depth Technical Guide to the Physicochemical Properties of Azetidine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetidine-2-carboxamide, a derivative of the non-proteinogenic amino acid azetidine-2-carboxylic acid, is a compound of interest in medicinal chemistry and drug discovery. Its strained four-membered ring structure imparts unique conformational constraints, making it a valuable scaffold for the design of novel therapeutics. Understanding the physicochemical properties of this molecule is paramount for predicting its pharmacokinetic and pharmacodynamic behavior, including absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.
This technical guide provides a comprehensive overview of the core physicochemical properties of Azetidine-2-carboxamide. Due to the limited availability of experimental data for this specific derivative, this guide presents a combination of computed data for Azetidine-2-carboxamide and, for comparative purposes, experimental data for the parent compound, Azetidine-2-carboxylic acid. Furthermore, detailed experimental protocols for the determination of key physicochemical parameters are provided to facilitate further research and characterization of this and similar compounds.
Physicochemical Properties
The fundamental physicochemical properties of a compound govern its behavior in biological systems. The following tables summarize the available data for Azetidine-2-carboxamide and its parent carboxylic acid.
Table 1: Physicochemical Properties of Azetidine-2-carboxamide (Computed Data)
| Property | Value | Data Type | Source |
| Molecular Formula | C₄H₈N₂O | - | PubChem[1] |
| Molecular Weight | 100.12 g/mol | Computed | PubChem[1] |
| XLogP3 | -1.1 | Computed | PubChem[1] |
| pKa (strongest acidic) | 16.21 | Predicted | ChemAxon |
| Topological Polar Surface Area | 55.1 Ų | Computed | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | Computed | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | Computed | PubChem[1] |
| Rotatable Bond Count | 1 | Computed | PubChem[1] |
Table 2: Physicochemical Properties of Azetidine-2-carboxylic acid (Experimental Data)
| Property | Value | Data Type | Source |
| Molecular Formula | C₄H₇NO₂ | - | Wikipedia[2] |
| Molecular Weight | 101.10 g/mol | - | Wikipedia[2] |
| Melting Point | 215 °C (decomposes) | Experimental | Wikipedia[2] |
| Boiling Point | 242 °C | Experimental | Wikipedia[2] |
| Water Solubility | 5.0 g/100 mL | Experimental | Wikipedia[2] |
| pKa | Not available | - | - |
| LogP | Not available | - | - |
Synthesis and Reactivity
Azetidine-2-carboxamide can be synthesized from its corresponding carboxylic acid precursor, Azetidine-2-carboxylic acid. A common method for this transformation is the activation of the carboxylic acid followed by reaction with ammonia or an ammonia equivalent. The reactivity of the azetidine ring is influenced by ring strain, making it susceptible to nucleophilic attack under certain conditions.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible physicochemical data. The following sections outline the methodologies for determining key properties.
Melting Point Determination
The melting point is a fundamental property indicating the purity of a crystalline solid.
A detailed protocol involves the following steps:
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Sample Preparation: A small amount of the dry, crystalline compound is finely powdered.
-
Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.[3]
-
Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium.[3]
-
Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is reported as the melting point.[3]
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
A common micro-method involves these steps:
-
Sample Preparation: A small amount of the liquid is placed in a small test tube.[4]
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid.[4]
-
Heating: The test tube is gently heated in a heating bath. Air trapped in the capillary tube expands and escapes as bubbles.[4]
-
Observation: As the temperature approaches the boiling point, a continuous stream of bubbles will emerge from the capillary tube.[5]
-
Cooling and Recording: The heat source is removed, and the liquid is allowed to cool. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[5]
pKa Determination by Potentiometric Titration
The pKa is a measure of the acidity of a compound. Potentiometric titration is a highly accurate method for its determination.
The experimental procedure is as follows:
-
Solution Preparation: A known concentration of the compound is prepared in a suitable solvent, typically water or a water-miscible co-solvent for poorly soluble compounds. The ionic strength is usually kept constant with an inert salt.[1][6]
-
Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.[1]
-
Titration: A standardized solution of a strong acid or base is added in small, precise increments.[1][6]
-
Data Recording: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.[1]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point(s) are identified from the inflection point(s) of the curve.[6]
-
pKa Determination: The pKa is determined from the pH value at the half-equivalence point.[6]
LogP Determination by Shake-Flask Method
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable method for its determination.
The key steps are:
-
Solvent Preparation: n-Octanol and water (or a suitable buffer, typically at pH 7.4 for LogD) are mutually saturated by shaking them together for an extended period, followed by separation.[7][8]
-
Partitioning: A known amount of the compound is dissolved in one of the pre-saturated phases. This solution is then mixed with a known volume of the other pre-saturated phase in a separatory funnel.[7]
-
Equilibration: The mixture is shaken vigorously for a sufficient time to allow the compound to partition between the two phases and reach equilibrium.[8]
-
Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.[8]
-
Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[7][8]
-
Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[7]
Aqueous Solubility Determination
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.
A standard method for determining equilibrium solubility is as follows:
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the aqueous medium (e.g., purified water or a buffer of a specific pH) in a sealed vial.[9]
-
Equilibration: The mixture is agitated at a constant temperature (often 25°C or 37°C) for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[9]
-
Phase Separation: The saturated solution is carefully separated from the excess solid by filtration or centrifugation. Care must be taken to avoid precipitation or further dissolution during this step.[9]
-
Concentration Analysis: The concentration of the compound in the clear, saturated solution is determined using a validated analytical method, such as HPLC or UV-Vis spectroscopy.[9]
Conclusion
This technical guide has provided a summary of the available physicochemical data for Azetidine-2-carboxamide, highlighting the current reliance on computed values. For a more complete understanding of this molecule's properties, further experimental investigation is warranted. The detailed protocols provided herein offer a robust framework for researchers to undertake such studies. A thorough characterization of the physicochemical properties of Azetidine-2-carboxamide and its analogues will be instrumental in advancing their potential as novel therapeutic agents.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 3. pennwest.edu [pennwest.edu]
- 4. cdn.juniata.edu [cdn.juniata.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. LogP / LogD shake-flask method [protocols.io]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. who.int [who.int]
